molecular formula C19H22N6O3 B2713279 8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923151-71-7

8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2713279
CAS No.: 923151-71-7
M. Wt: 382.424
InChI Key: JYEBHPYENGKIJQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a purine moiety, which is a key component of many biological molecules such as DNA and RNA. The presence of the methoxy and amino groups suggest that it could have interesting chemical properties and potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the purine ring and various substituents. The exact structure would depend on the positions of these substituents on the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it could participate in a variety of chemical reactions. The amino and methoxy groups could act as nucleophiles in substitution reactions, and the purine ring could participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and methoxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A comprehensive study by Zagórska et al. (2009) explored the synthesis of a series of derivatives similar to the mentioned compound, revealing their potent ligand activity towards the 5-HT(1A) receptor. The derivatives exhibited anxiolytic-like activity in preclinical mouse models, with some behaving like antidepressants in forced swimming tests. These findings suggest potential applications in developing new therapeutics for anxiety and depression (Zagórska et al., 2009).

Molecular Studies and Structure-Activity Relationships

Further molecular studies and structure-activity relationship analyses by the same group in 2015 identified compounds within this class exhibiting affinity for serotoninergic and dopaminergic receptors. Docking studies highlighted the importance of substituents for receptor affinity and selectivity, laying a foundation for the development of potential anxiolytic and antidepressant agents (Zagórska et al., 2015).

Versatile Reagent for Regioselective Synthesis

Ostrovskyi et al. (2011) discussed a reagent facilitating the synthesis of purine derivatives, emphasizing the role of such compounds as pharmacophores in drug design. This underscores the compound's significance in medicinal chemistry and its potential in the development of new therapeutic agents (Ostrovskyi et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its structure for better activity or lower toxicity .

Properties

IUPAC Name

6-[2-(2-methoxy-5-methylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11-5-6-14(28-4)13(9-11)20-7-8-24-12(2)10-25-15-16(21-18(24)25)23(3)19(27)22-17(15)26/h5-6,9-10,20H,7-8H2,1-4H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEBHPYENGKIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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